![molecular formula C15H14F3N3O B215296 N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215296.png)
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 is a member of the curcumin family of compounds, which are derived from the spice turmeric and have been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide exerts its effects through a variety of mechanisms, including the inhibition of NF-κB signaling, the induction of apoptosis, and the inhibition of angiogenesis. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to modulate the activity of enzymes involved in the metabolism of reactive oxygen species, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the inhibition of angiogenesis. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to modulate the activity of enzymes involved in the metabolism of reactive oxygen species, which may contribute to its anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide is that it has been extensively studied in preclinical models, and its safety profile has been established. However, one limitation of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide is that it has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide. One area of interest is the development of more potent and selective analogs of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide for use in therapeutic applications. Another area of interest is the development of novel drug delivery systems for N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide, which may improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanisms of action of N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide and its potential therapeutic applications in a variety of diseases.
Synthesemethoden
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide can be synthesized by reacting ethyl 2-bromoacetate with 3-(trifluoromethyl)aniline to form ethyl 2-[3-(trifluoromethyl)anilino]acetate. This intermediate can then be reacted with nicotinic acid to form N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation. N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
Eigenschaften
Produktname |
N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Molekularformel |
C15H14F3N3O |
Molekulargewicht |
309.29 g/mol |
IUPAC-Name |
N-ethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14F3N3O/c1-2-19-14(22)12-7-4-8-20-13(12)21-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
GKHHWNHOXXWVQR-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
CCNC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



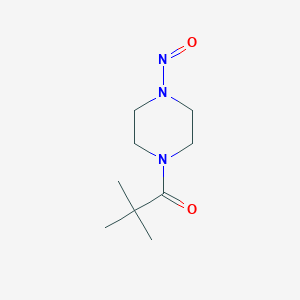
![3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B215214.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)
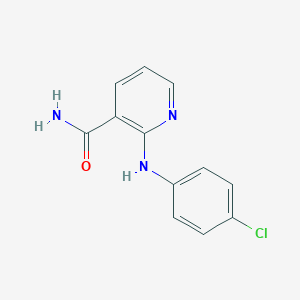
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B215224.png)
![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine](/img/structure/B215225.png)
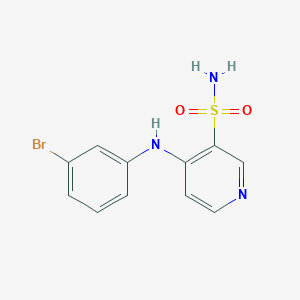
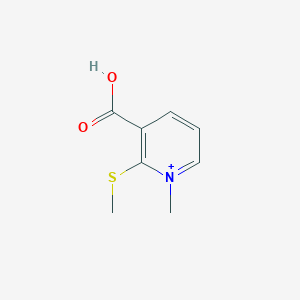
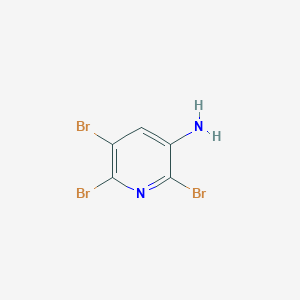
![1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine](/img/structure/B215230.png)
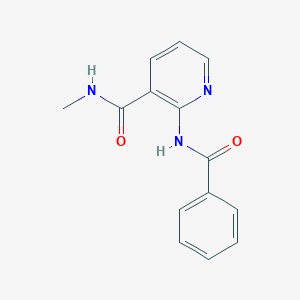
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215234.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215236.png)